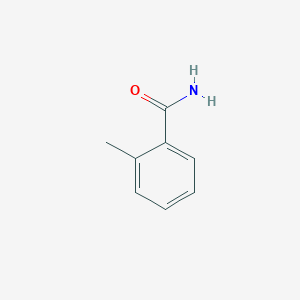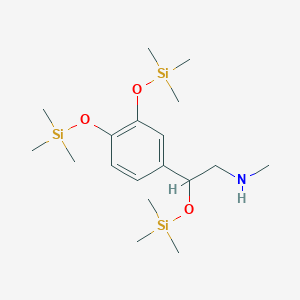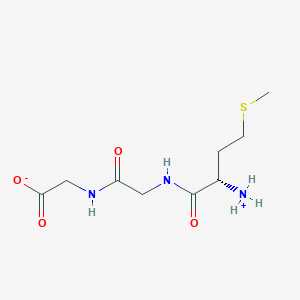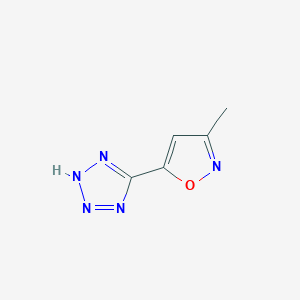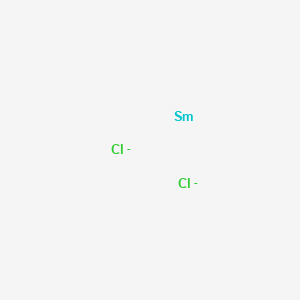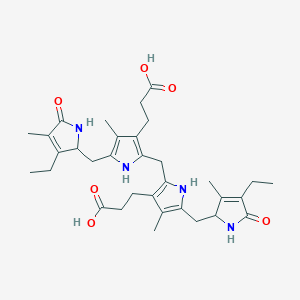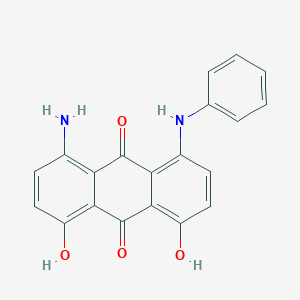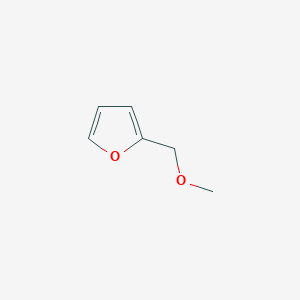
2-(Methoxymethyl)furan
Übersicht
Beschreibung
2-(Methoxymethyl)furan is an organic compound that belongs to the furan family. It is a colorless liquid that has a sweet and fruity odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Furan-Derivate haben im Bereich der pharmazeutischen Chemie eine besondere Stellung eingenommen . Sie weisen eine große Bandbreite an vorteilhaften biologischen und pharmakologischen Eigenschaften auf, und als Ergebnis wurden sie als Medikamente in einer Reihe von verschiedenen Krankheitsbereichen eingesetzt . Furan-haltige Verbindungen wurden verwendet, um zahlreiche innovative antibakterielle Wirkstoffe zu schaffen .
Antibiotika
Furan-haltige Verbindungen sind eines der mächtigsten Werkzeuge im Kampf gegen bakterielle Stämme, die Infektionen verursachen . Es besteht ein dringender Bedarf, neue antimikrobielle Verbindungen zu finden, um multiresistente Krankheiten mit unterschiedlichen Wirkmechanismen zu behandeln .
Therapeutische Vorteile
Furan hat eine Vielzahl von therapeutischen Vorteilen, wie z. B. Anti-Ulkus, Diuretikum, Muskelrelaxans, Antiprotozoikum, Antibakteriell oder Antimykotikum oder antiviral, entzündungshemmend, schmerzlindernd, Antidepressivum, Anxiolytikum, Anti-Parkinson, Antiglaukom, Antihypertensivum, Anti-Aging und Antikrebs .
Synthese von Furan-Derivaten
Furan-Derivate können mit der Suzuki-Miyaura-Kreuzkupplungsreaktion synthetisiert werden . Diese Methode beginnt mit 2-Brom-5-Nitrofuran mit 2-Hydroxyphenylboronsäure unter Mikrowellenbestrahlung in Gegenwart von Pd(PPh 3) 4 /K 2 CO 3 .
Friedel-Crafts-Reaktion
2-Methoxyfuran unterliegt einer Friedel-Crafts-Reaktion mit Nitroalkenen, die durch Diphenylamin-verbrückte Bis(oxazolin)-Zn(OTf) 2-Komplexe katalysiert wird .
Biokonversion von HMF zu 2, 5-Diformylfuran
In jüngsten Berichten erzielte Trichoderma atroviride (Lac +), ein gentechnisch veränderter Pilz, hohe Biokonversionsraten von HMF zu 2, 5-Diformylfuran mit einer Ausbeute von 58 %
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a furanic derivative, and furanic compounds are known for their reactivity . .
Mode of Action
Furanic compounds are generally known for their reactivity
Biochemical Pathways
Furanic compounds are known to be involved in various biological transformations . For instance, furfural, a furanic compound, can be bioconverted to 2,5-diformylfuran . The specific pathways affected by 2-(Methoxymethyl)furan remain to be identified.
Biochemische Analyse
Biochemical Properties
2-(Methoxymethyl)furan plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules such as DNA, proteins, and lipids . These interactions can result in various biochemical outcomes, including enzyme inhibition or activation, and the modulation of metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and detoxification pathways . At higher concentrations, this compound may induce cytotoxic effects, leading to cell death through mechanisms such as apoptosis or necrosis. The compound’s impact on cell function is also evident in its ability to alter mitochondrial function, thereby affecting cellular energy metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules within the cell. One of the primary mechanisms is the binding of this compound to cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS) and other reactive intermediates . These reactive species can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses to stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of various degradation products . These degradation products may have distinct biological activities, further complicating the temporal effects of the compound. Long-term exposure to this compound has been associated with persistent oxidative stress and alterations in cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver . At higher doses, this compound can induce toxic effects, including liver damage, oxidative stress, and genotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of dose-dependent studies to understand the safety and efficacy of this compound in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of reactive intermediates and metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux of this compound can influence the levels of key metabolites, impacting cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its activity and function. The localization of this compound within subcellular compartments can have significant implications for its biological effects and mechanisms of action.
Eigenschaften
IUPAC Name |
2-(methoxymethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANSPRKOWQQXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065581 | |
| Record name | Furan, 2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to yellow liquid; Airy, roasted coffee aroma | |
| Record name | Furfuryl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
134.00 to 135.00 °C. @ 760.00 mm Hg | |
| Record name | 2-(Methoxymethyl)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Soluble in ether, Soluble (in ethanol) | |
| Record name | Furfuryl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.013-1.019 | |
| Record name | Furfuryl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
13679-46-4 | |
| Record name | 2-(Methoxymethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfuryl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methoxymethyl)furan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2-(methoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURFURYL METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRM754RXFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(Methoxymethyl)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Furfuryl methyl ether (2-(Methoxymethyl)furan) according to current research?
A: Furfuryl methyl ether (FME) is primarily investigated as a potential bio-based fuel component. [] It can be produced through the catalytic reductive etherification of furfural, a platform chemical derived from renewable resources. [] Additionally, FME is a significant volatile compound found in various coffee products. Its concentration is influenced by the type of coffee and the brewing method used. []
Q2: How does water hardness affect the presence of Furfuryl methyl ether in brewed coffee?
A: Studies indicate that water hardness can influence the concentration of volatile compounds, including FME, in brewed coffee. Specifically, medium hard water has been shown to yield the highest number of volatile compounds, with FME being one of them. [, ] This suggests that the mineral content of water plays a role in extracting and retaining these flavor compounds during the brewing process.
Q3: Are there any known toxicological concerns related to Furfuryl methyl ether?
A3: While the provided research focuses on FME's applications as a fuel and its presence in food, toxicological information is limited within these studies. Further research is necessary to thoroughly evaluate its safety profile and potential adverse effects.
Q4: What catalytic processes are relevant to Furfuryl methyl ether production?
A: The production of FME from furfural involves a catalytic reductive etherification reaction. [] This process often utilizes heterogeneous catalysts, with palladium on charcoal exhibiting promising selectivity towards FME formation. [] The choice of catalyst and reaction conditions significantly influences the yield and selectivity of FME production.
Q5: Can the structure of Furfuryl methyl ether be modified to enhance its properties for specific applications?
A: While the provided research doesn't directly explore structural modifications of FME, it highlights that the fungistatic activity of nitrofuran derivatives, a class of compounds structurally related to FME, is influenced by their substituents. [] This suggests that modifying the FME structure could potentially alter its properties and enhance its suitability for specific applications.
Q6: How stable is Furfuryl methyl ether under different conditions?
A6: The research papers primarily focus on FME production and its presence in coffee. Information regarding its stability under various conditions, such as temperature, pH, or exposure to light, is not extensively discussed. Further investigation is needed to understand its stability profile and potential degradation pathways.
Q7: What analytical techniques are commonly employed to identify and quantify Furfuryl methyl ether?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing volatile compounds, including FME, in complex mixtures like coffee. [] Headspace liquid-phase micro-extraction (HS-LPME) can be employed as a pre-treatment method to extract and concentrate FME before GC-MS analysis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



